molecular formula C12H13FO4 B13554737 5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid

5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid

Cat. No.: B13554737
M. Wt: 240.23 g/mol
InChI Key: AFXFHBBAIQDVNT-UHFFFAOYSA-N
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Description

5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group attached to a fluorobenzoic acid core. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes . The presence of the fluorine atom in the benzoic acid ring adds unique chemical properties, making this compound valuable in various chemical applications.

Preparation Methods

This can be achieved through the reaction of 2-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Chemical Reactions Analysis

5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid primarily involves the protection of amine groups through the formation of a carbamate linkage. The BOC group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the BOC group is removed, releasing the free amine for further chemical transformations .

Comparison with Similar Compounds

5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid can be compared with other BOC-protected compounds, such as:

    5-[(Tert-butoxy)carbonyl]-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.

    5-[(Tert-butoxy)carbonyl]-2-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.

    5-[(Tert-butoxy)carbonyl]-2-iodobenzoic acid: Similar structure but with an iodine atom instead of fluorine.

The presence of the fluorine atom in this compound imparts unique electronic properties, making it distinct from its halogenated counterparts .

Properties

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid

InChI

InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)7-4-5-9(13)8(6-7)10(14)15/h4-6H,1-3H3,(H,14,15)

InChI Key

AFXFHBBAIQDVNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)C(=O)O

Origin of Product

United States

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